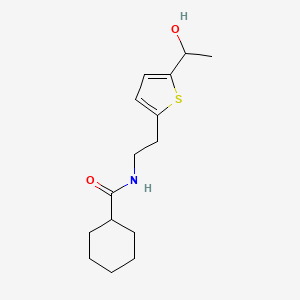
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiophene ring, an ethyl group, and a cyclohexanecarboxamide moiety, making it a versatile molecule for scientific research and industrial use.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with thiophene-2-carboxaldehyde and ethylamine.
Reaction Steps: The reaction involves the formation of an imine intermediate, followed by reduction and subsequent reaction with cyclohexanecarboxylic acid chloride.
Conditions: The reaction is usually carried out under anhydrous conditions, with a suitable solvent such as dichloromethane, and a reducing agent like sodium borohydride.
Industrial Production Methods:
Batch Process: The compound can be synthesized in a batch process, where the reactants are mixed in a reactor, and the reaction is monitored until completion.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.
Scale-Up: Industrial-scale production involves optimizing reaction conditions, ensuring consistent quality, and adhering to safety and environmental regulations.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the cyclohexanecarboxamide moiety, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are typical reducing agents used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used, often in the presence of a base or acid catalyst.
Major Products Formed:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Primary amines and alcohols.
Substitution Products: Various amides, esters, and thioethers.
Mecanismo De Acción
Target of Action
The primary targets of N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide are currently unknown. This compound is a derivative of thiophene, a five-membered heterocyclic compound containing a sulfur atom . Thiophene derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . .
Mode of Action
As a thiophene derivative, it may interact with its targets through a variety of mechanisms, depending on the specific biological context
Biochemical Pathways
Thiophene derivatives have been shown to influence a variety of biochemical pathways, depending on their specific chemical structure and the biological context
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Given the diverse biological activities reported for thiophene derivatives , this compound could potentially exert a wide range of effects.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules with pharmaceutical potential. Biology: It serves as a probe in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways. Medicine: Industry: The compound can be used in the manufacture of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
N-(2-hydroxyethyl)acrylamide: Similar structure but lacks the thiophene ring.
N-(2-hydroxyethyl)maleimide: Contains a maleimide group instead of cyclohexanecarboxamide.
N-(2-hydroxyethyl)thiophene-2-carboxamide: Similar thiophene structure but different amide group.
Uniqueness: N-(2-(5-(1-hydroxyethyl)thiophen-2-yl)ethyl)cyclohexanecarboxamide is unique due to its combination of thiophene and cyclohexanecarboxamide moieties, which provides distinct chemical and physical properties compared to its analogs.
Propiedades
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO2S/c1-11(17)14-8-7-13(19-14)9-10-16-15(18)12-5-3-2-4-6-12/h7-8,11-12,17H,2-6,9-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLQUVAIQLRESSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(S1)CCNC(=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














